
1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
Reaction Conditions: The reaction involves the use of reagents like 1-bromo-2-butyne and sodium carbonate in a solvent such as acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Synthesis Overview
The synthesis of 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with benzyl bromide under basic conditions. The reaction is usually conducted in a solvent like acetone at elevated temperatures to facilitate the formation of the dibenzyl derivative.
Medicinal Chemistry
- BRD4 Inhibition : The compound has been identified as a selective inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene transcription. This inhibition is significant for cancer therapy as it disrupts the recruitment of transcriptional elongation factors to chromatin. Studies have shown that targeting BRD4 can lead to reduced proliferation of cancer cells .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This makes it a candidate for developing treatments for inflammatory diseases.
Biological Research
- Cellular Mechanisms : The compound is used in studies investigating the role of bromodomains in cellular processes such as gene expression and signal transduction. Understanding these mechanisms can provide insights into various diseases, including cancer and autoimmune disorders.
- Drug Development : As a purine derivative, this compound serves as a scaffold for developing new drugs targeting specific biological pathways. Its ability to interact with various biological targets makes it a versatile compound in drug discovery .
Industrial Applications
- Pharmaceutical Manufacturing : The compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents .
- Chemical Research : In chemical research settings, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies involving purine derivatives .
Mecanismo De Acción
The mechanism of action of 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with BRD4. The compound selectively inhibits the bromodomains of BRD4, particularly BD1, by binding to the acetyl-lysine recognition pocket. This inhibition disrupts the recruitment of transcriptional elongation factors, thereby affecting gene expression and potentially inhibiting cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Trimethyl-2,6-dioxo-1,2,3,6-tetrahydropurine: (Caffeine): A well-known stimulant with a similar purine structure.
8-Bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6-dione: Another purine derivative with different substituents.
Uniqueness
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts selective inhibitory activity towards BRD4. This selectivity makes it a valuable compound for targeted cancer therapy research .
Actividad Biológica
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine derivatives class. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C20H17BrN4O2
- CAS Number : 114145-28-7
- IUPAC Name : 1,7-dibenzyl-8-bromo-3-methylpurine-2,6-dione
The structure features a bromine atom and two benzyl groups that contribute to its reactivity and biological activity.
This compound primarily functions as a selective inhibitor of the bromodomain protein BRD4. This protein plays a crucial role in gene transcription regulation. The compound binds to the acetyl-lysine recognition pocket of BRD4's bromodomains (particularly BD1), disrupting the recruitment of transcriptional elongation factors. This inhibition can lead to reduced expression of genes involved in cancer cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting BRD4. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 0.5 | Inhibition of BRD4-mediated transcription |
A549 (Lung) | 0.75 | Disruption of oncogenic signaling |
These results suggest that this compound could be a promising candidate for further development in cancer therapy .
Neuroprotective Effects
In addition to its anticancer activity, this compound has been explored for neuroprotective effects. Studies indicate potential benefits in models of neurodegenerative diseases through modulation of dopaminergic pathways. Its structural similarities with known neuroprotective agents suggest it may act on dopamine receptors or inhibit monoamine oxidase (MAO), which is involved in dopamine metabolism.
Activity | IC50 (µM) |
---|---|
MAO-B Inhibition | 250 |
D2 Receptor Affinity | 4.39 |
These findings highlight its potential as a multitarget drug for treating conditions like Parkinson's disease .
Case Studies
Several case studies have documented the effects of this compound in various biological contexts:
- Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with 1,7-dibenzyl-8-bromo-3-methylpurine resulted in a significant decrease in cell viability and induction of apoptosis via caspase activation.
- Neurodegeneration Model : In an animal model of Parkinson's disease, administration of the compound improved motor function and reduced neuroinflammation markers compared to control groups.
Propiedades
IUPAC Name |
1,7-dibenzyl-8-bromo-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-17-16(24(19(21)22-17)12-14-8-4-2-5-9-14)18(26)25(20(23)27)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQTWHPROPDCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.